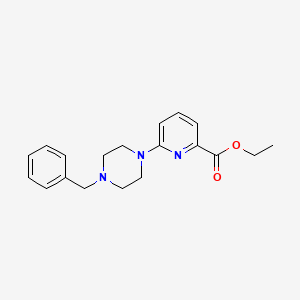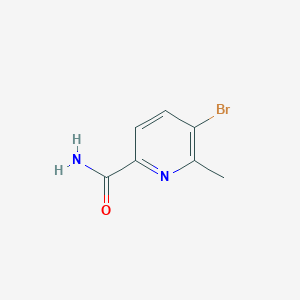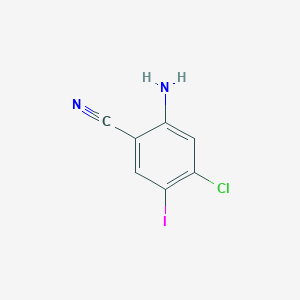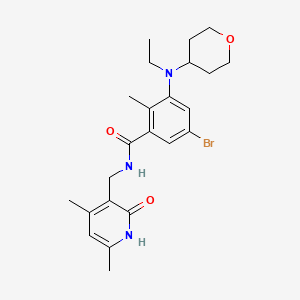
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine
Vue d'ensemble
Description
“3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine” is a compound with the CAS Number: 1289078-51-8 . It has a molecular weight of 238.09 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound is structurally related to imidazo[1,2-a]pyridines, a class of heterocycles that have been synthesized through various methods, including the reaction of alkyl derivatives of 1H-imidazo[1,2-a]pyridin-4-ium and related azolium bromides, which are obtained from alkylations and subsequent cyclizations (Potikha, Turelik, & Kovtunenko, 2012). This suggests a pathway for modifying "3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine" to obtain novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Molecular Structure Analysis
Studies involving vibrational spectra, X-ray, and molecular structure analysis, such as the work on 1H- and 3H-imidazo[4,5-b]pyridine derivatives, offer insights into the bonding and structural characteristics of similar compounds (Lorenc et al., 2008). These analyses are crucial for understanding the physical and chemical properties of such molecules, which can inform their applications in catalysis, molecular recognition, and as components of functional materials.
Proton Transfer Mechanisms
Research on the photoinduced tautomerization and proton transfer in pyridine derivatives, like the study of 2-(1H-pyrazol-5-yl)pyridines, reveals complex intramolecular and intermolecular interactions that can be exploited in the design of photofunctional materials and sensors (Vetokhina et al., 2012). Such mechanisms are relevant to the development of novel optical devices and chemical sensors.
Corrosion Inhibition
The evaluation of imidazo[4,5-b]pyridine derivatives for their inhibition performance against metal corrosion highlights the potential of such compounds in protecting industrial materials (Saady et al., 2021). "3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine" could serve as a starting point for the development of new corrosion inhibitors with improved efficiency and specificity.
Propriétés
IUPAC Name |
3-bromo-5-(4-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLJNZWYGRNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)








![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)

![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)

